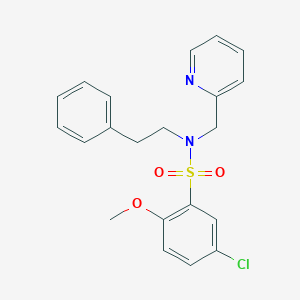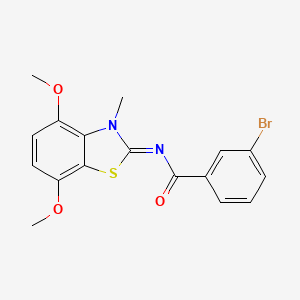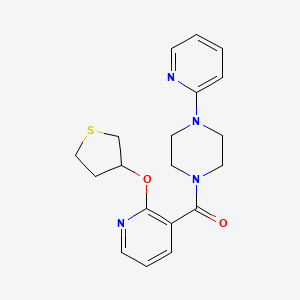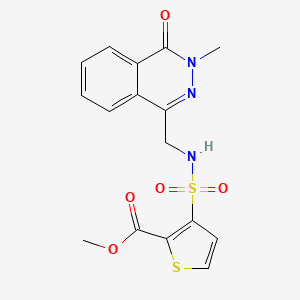
1-Benzylazepan-3-amin
Übersicht
Beschreibung
1-Benzylazepan-3-amine is a compound that falls within the category of benzylamines, which are valuable compounds with significant applications in pharmaceuticals and agrochemicals. Benzylamines, including 1-Benzylazepan-3-amine, are often used as building blocks in the synthesis of various bioactive molecules and are central to the development of new medicinal compounds .
Synthesis Analysis
The synthesis of benzylamines can be achieved through several methods. One approach is the palladium-catalyzed carbonylative aminohomologation of aryl halides, which allows for the direct aminomethylation of aryl halides. This method proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction, and is compatible with a wide range of functional groups . Another method involves the Ru-catalyzed oxidative coupling of benzylamines with internal alkynes, which has been used to synthesize a variety of complex structures such as isoquinolines and benzoisoquinolines . Additionally, an iron-catalyzed direct amination of benzyl alcohols has been developed, which uses a homogeneous iron complex to couple benzyl alcohols with simpler amines through the borrowing hydrogen methodology .
Molecular Structure Analysis
The molecular structure of benzylamines, including 1-Benzylazepan-3-amine, is characterized by the presence of an amine group attached to a benzyl group. The crystal structures of several molecular salts derived from benzylamine have been studied, revealing that the NH2 groups in the benzylamine moieties are protonated when the organic acids are deprotonated. The crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bond formation between the ammonium and the deprotonated acidic groups .
Chemical Reactions Analysis
Benzylamines can participate in various chemical reactions. For instance, they can be used in the one-pot synthesis of imines and secondary amines through Pd-catalyzed coupling of benzyl alcohols and primary amines . They are also involved in the synthesis of 2,3-benzodiazepines using phosphate-assisted acylation-hydrazine cyclization reactions . Furthermore, benzylamines can be transformed into polycyclic amines via redox-neutral C–H functionalization, demonstrating their versatility in constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their molecular structure. The presence of the benzyl group imparts certain hydrophobic characteristics, while the amine group can engage in hydrogen bonding, affecting solubility and reactivity. The melting points of various benzylamine salts have been reported, indicating their stability and potential for forming solid-state materials with diverse supramolecular structures . Additionally, benzylamines have been shown to interact within active sites of enzymes, such as methionyl tRNA synthetase, suggesting their potential as bioactive molecules in antibacterial applications .
Wissenschaftliche Forschungsanwendungen
Einatomkatalysatoren
Einatomkatalysatoren (SACs) haben aufgrund ihrer außergewöhnlichen Leistungseigenschaften, einschließlich starker Aktivität und hoher Selektivität, große Aufmerksamkeit erlangt. Forscher untersuchen die Anwendung von SACs und erläutern ihre Reaktionsmechanismen. Die Struktur, Eigenschaften, Herstellungsmethoden und Charakterisierungstechniken von SACs sind wesentliche Studienbereiche . Diese Katalysatoren finden Anwendungspotenzial in der Elektrochemie und photokatalytischen Reaktionen.
Nanokörper in Immunoassays
Nanokörper, die von Kamel-Antikörpern abgeleitet sind, haben sich in Immunoassays zu einem beliebten Forschungsfeld entwickelt. Mit Fortschritten in der molekularbiologischen Technik und der genetisch veränderten Antikörperpräparation spielen Nanokörper eine entscheidende Rolle bei der Krankheitsdiagnose, Immunreagenzien, Pathogenerkennung und Medikamentenentwicklung .
Devulkanisierung von gemahlenem Reifenkautschuk
Forscher haben grüne und nachhaltige Devulkanisierungsmethoden für gemahlenen Reifenkautschuk untersucht. Ein vielversprechender Ansatz beinhaltet die Verwendung von tiefen eutektischen Lösungsmitteln (DESs). Beispielsweise erreichte ein bestimmtes DES eine Devulkanisierung von 58 % einer 120 M-Probe innerhalb von 30 Minuten bei einem Verbrauch von nur 182 W. Weitere Optimierung könnte zu noch höheren Devulkanisierungsraten führen, mit bedeutenden wissenschaftlichen und technologischen Auswirkungen .
Safety and Hazards
Zukünftige Richtungen
The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .
Eigenschaften
IUPAC Name |
1-benzylazepan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCNVPFOVQZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)


![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)


![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)
